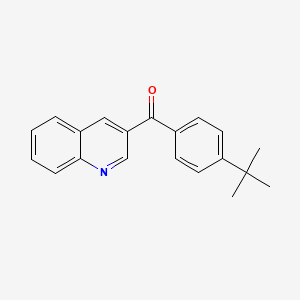

4-(4-tert-Butylbenzoyl)quinoline; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-tert-Butylbenzoyl)quinoline is a chemical compound with the molecular formula C20H19NO . It is used in the synthesis of various chemical systems .

Synthesis Analysis

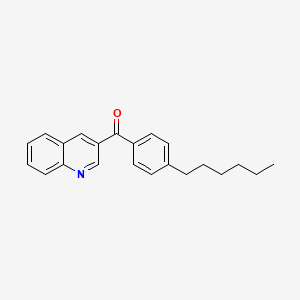

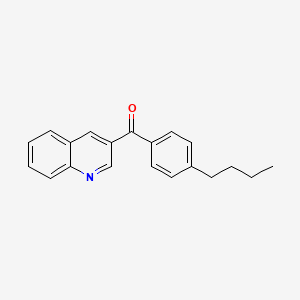

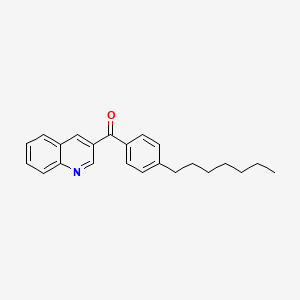

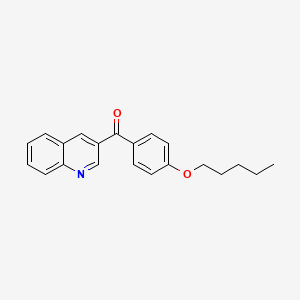

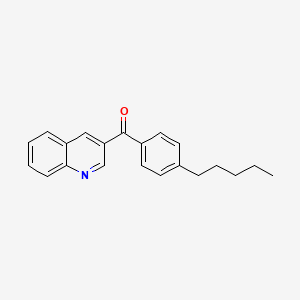

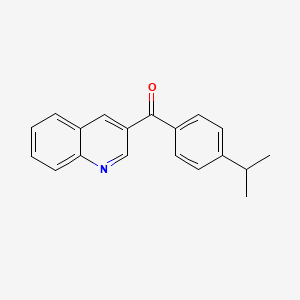

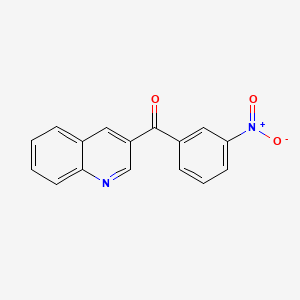

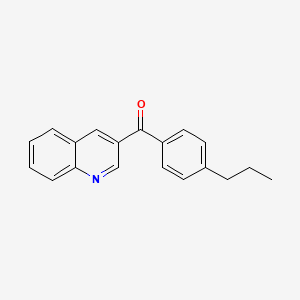

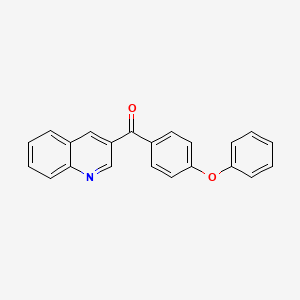

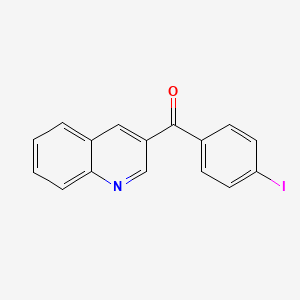

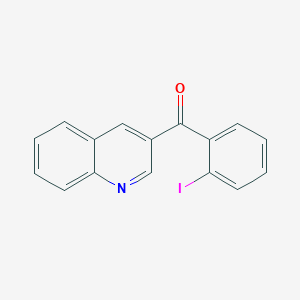

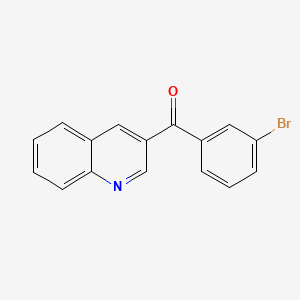

The synthesis of quinolines, including 4-(4-tert-Butylbenzoyl)quinoline, has seen significant advances in recent years . The use of α,β-unsaturated aldehydes, such as 4-tert-Butylbenzoyl chloride, has been a common method in the synthesis of quinoline derivatives .Molecular Structure Analysis

The molecular structure of 4-(4-tert-Butylbenzoyl)quinoline consists of a quinoline core with a 4-tert-butylbenzoyl group attached . The exact structure can be found in the referenced molecular file .Physical And Chemical Properties Analysis

The predicted boiling point of 4-(4-tert-Butylbenzoyl)quinoline is 443.2±28.0 °C, and its predicted density is 1.106±0.06 g/cm3 . Its pKa value is predicted to be 2.59±0.13 .Scientific Research Applications

Medicinal Chemistry

Quinoline and its derivatives, including “4-(4-tert-Butylbenzoyl)quinoline”, have been found to have significant medicinal properties . They play a major role in drug discovery and are a vital scaffold for leads in medicinal chemistry .

Synthetic Organic Chemistry

Quinoline is an essential segment of both natural and synthetic compounds . It’s used in the synthesis of a wide range of organic compounds, and “4-(4-tert-Butylbenzoyl)quinoline” could potentially be used in similar applications.

Industrial Chemistry

Quinoline and its derivatives have a variety of applications in industrial chemistry . They’re used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Green Chemistry

Recent advances in chemistry have led to more sustainable and environmentally friendly methods for the synthesis of quinoline derivatives . These methods include microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis .

Catalysis

Quinoline derivatives can be used as catalysts in various chemical reactions . For example, they can be used in reactions involving ionic liquids or ultrasound-promoted synthesis .

Biological and Pharmaceutical Activities

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They’ve been used in the development of new drugs and therapies .

Mechanism of Action

The mechanism of action of quinolones, a class of compounds that includes 4-(4-tert-Butylbenzoyl)quinoline, involves their interaction with bacterial enzymes DNA gyrase and DNA topoisomerase IV . Quinolones stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death .

Safety and Hazards

properties

IUPAC Name |

(4-tert-butylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-20(2,3)17-10-8-14(9-11-17)19(22)16-12-15-6-4-5-7-18(15)21-13-16/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUHVXQGYCYEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylbenzoyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.